molecular formula C12H13N3O2 B3062093 2-Morpholin-4-yl-pyrido[1,2-a]pyrimidin-4-one CAS No. 17326-31-7

2-Morpholin-4-yl-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B3062093
CAS No.: 17326-31-7
M. Wt: 231.25 g/mol
InChI Key: VDMRPNTZWKDYBB-UHFFFAOYSA-N
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Description

2-Morpholin-4-yl-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that has garnered significant interest in the scientific community due to its potential biological activities. This compound is part of the pyrido[1,2-a]pyrimidinone family, which is known for its diverse pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Morpholin-4-yl-pyrido[1,2-a]pyrimidin-4-one typically involves a multiple-parallel approach, employing Suzuki cross-coupling methodology. One common route involves the use of 9-hydroxy-2-morpholin-4-yl-pyrido[1,2-a]pyrimidin-4-one O-trifluoromethanesulfonate as an intermediate . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in a solvent like dimethylformamide (DMF) or toluene .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. Techniques like high-performance liquid chromatography (HPLC) and recrystallization are commonly used to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Morpholin-4-yl-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2-Morpholin-4-yl-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Morpholin-4-yl-pyrido[1,2-a]pyrimidin-4-one is unique due to its specific structural features, which confer distinct biological activities. Its ability to inhibit DNA-dependent protein kinase with high potency sets it apart from other similar compounds .

Properties

CAS No.

17326-31-7

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

2-morpholin-4-ylpyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C12H13N3O2/c16-12-9-11(14-5-7-17-8-6-14)13-10-3-1-2-4-15(10)12/h1-4,9H,5-8H2

InChI Key

VDMRPNTZWKDYBB-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC(=O)N3C=CC=CC3=N2

Key on ui other cas no.

17326-31-7

Origin of Product

United States

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